![molecular formula C13H18O3 B1660335 Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate CAS No. 7478-39-9](/img/structure/B1660335.png)
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The molecular weight of Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate is 222.28 . It is a liquid at room temperature .Scientific Research Applications
Catalysis
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate has been explored as a catalyst in organic transformations. Researchers have investigated its ability to promote specific reactions, such as Michael additions , aldol condensations , and acylation reactions . The unique structural features of EHNC contribute to its catalytic activity, making it a promising candidate for green and sustainable synthetic methodologies .
Medicinal Chemistry
EHNC derivatives have shown potential as anti-inflammatory agents and antioxidants . Their ability to modulate key cellular pathways makes them interesting targets for drug development. Researchers are investigating EHNC analogs for their anti-cancer properties, neuroprotective effects, and potential in treating metabolic disorders .
Materials Science
The rigid and planar structure of EHNC makes it suitable for incorporation into liquid crystals , polymer matrices , and nanocomposites . These materials find applications in displays, sensors, and drug delivery systems. EHNC-based materials exhibit enhanced mechanical properties and thermal stability .
Coordination Chemistry
EHNC can serve as a ligand in coordination complexes. Its carboxylate group allows for chelation with metal ions, leading to novel structures with potential applications in molecular magnets , catalytic centers , and luminescent materials . Researchers explore EHNC-metal complexes for their electronic and magnetic properties .
Environmental Chemistry
Studies have investigated EHNC’s role in water purification and removal of heavy metals . Its adsorption properties make it useful for capturing pollutants from aqueous solutions. Researchers are developing EHNC-based adsorbents for sustainable environmental remediation .
Flavor and Fragrance Industry
EHNC contributes to the aroma of certain natural products. Its presence in essential oils and fragrances adds a distinct note. Understanding its olfactory properties aids perfumers and flavorists in creating unique scents and flavors .
Safety and Hazards
properties
IUPAC Name |
ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-16-12(15)13-7-4-3-5-10(13)9-11(14)6-8-13/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFWBNFGXTHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCCC1=CC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00323049 | |
Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
CAS RN |
7478-39-9 | |
Record name | NSC402916 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402916 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00323049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.